REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:12](=O)[C:10]2=[O:11])=[CH:5][CH:4]=1.[OH-:20].[K+]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]2[C:5](=[C:12]([C:10]([OH:20])=[O:11])[C:14]3[C:19]([N:9]=2)=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:4]=1 |f:1.2|
|
Name
|
N-(4-methoxyphenyl)isatin
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N1C(=O)C(=O)C2=CC=CC=C12
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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refluxed under a nitrogen atmosphere
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Type
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FILTRATION
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Details
|
the reaction was filtered while still hot
|
Type
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ADDITION
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Details
|
The filtrate was diluted with water (˜150 ml) and ice
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Type
|
FILTRATION
|
Details
|
was collected by filtration
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Type
|
WASH
|
Details
|
The precipitate was rinsed with cold water and ether
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
The dried residue was then transferred to a round-bottom flask with the aid of methanol
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Type
|
CUSTOM
|
Details
|
the partial solution was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting residue was evaporated to dryness from toluene twice
|
Type
|
CUSTOM
|
Details
|
A yellowish-brown powder was recovered in 1.15 g
|
Type
|
CUSTOM
|
Details
|
a clean reaction
|
Type
|
CUSTOM
|
Details
|
such for the next reaction
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |